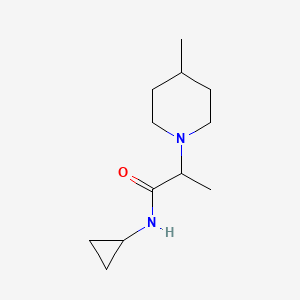
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide, also known as CPP-115, is a small molecule drug that has shown potential as a treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a calming effect on the brain and may be beneficial in the treatment of conditions such as epilepsy, anxiety, and addiction.
Wirkmechanismus
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a calming effect on the brain. GABA is an important neurotransmitter that plays a role in regulating neuronal activity and is involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to increase GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and has been implicated in the pathophysiology of various neurological disorders. By increasing GABA levels, N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide may have a calming effect on the brain and may be beneficial in the treatment of conditions such as epilepsy, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing it to reach its target in the brain. It has also been shown to have a high degree of selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has some limitations for use in lab experiments. It has a short half-life in the body, which requires frequent dosing to maintain therapeutic levels. Additionally, it has not yet been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Zukünftige Richtungen
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has shown promise as a potential treatment for various neurological disorders, and there are several future directions for research in this area. One direction is to further investigate its potential use in the treatment of epilepsy, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitters and neuronal pathways. Additionally, future research could focus on developing new derivatives of N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide with improved pharmacokinetic properties and efficacy.
Synthesemethoden
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The final product is purified using chromatography techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has anticonvulsant effects and can prevent seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in mice and rats. Additionally, N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-5-7-14(8-6-9)10(2)12(15)13-11-3-4-11/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSEUMUVPTDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-methylpiperidin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
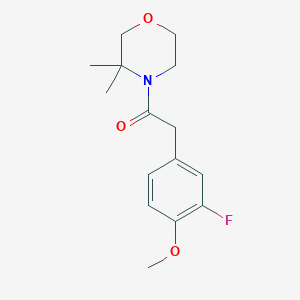
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)
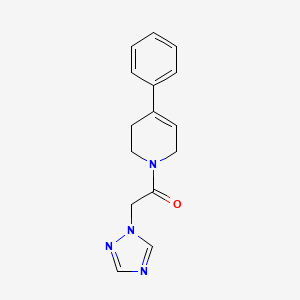
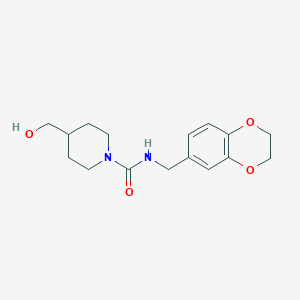
![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)
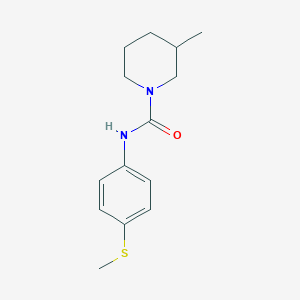
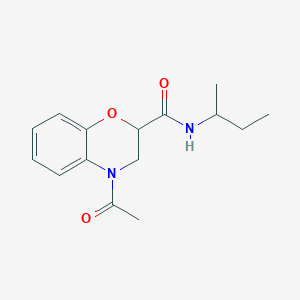
![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
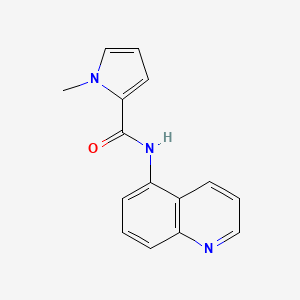
![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)